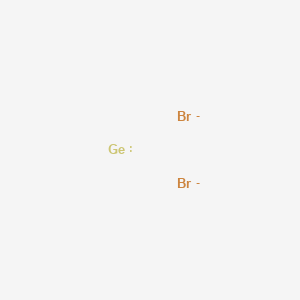
Ethyl4-bromo-5-iodoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl4-bromo-5-iodoquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and iodine substitutions, offers potential for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-bromo-5-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of quinoline derivatives, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl4-bromo-5-iodoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
Ethyl4-bromo-5-iodoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound may be explored for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl4-bromo-5-iodoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and iodine substitutions can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Ethyl4-bromo-5-iodoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Ethyl4-chloroquinoline-2-carboxylate: Similar structure but with a chlorine substitution instead of bromine and iodine.
Methylquinoline-2-carboxylate: Lacks the halogen substitutions and has a methyl ester group instead of ethyl.
Quinoline-2-carboxylic acid: The parent compound without any ester or halogen substitutions.
The unique bromine and iodine substitutions in this compound provide distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H9BrINO2 |
|---|---|
Poids moléculaire |
406.01 g/mol |
Nom IUPAC |
ethyl 4-bromo-5-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrINO2/c1-2-17-12(16)10-6-7(13)11-8(14)4-3-5-9(11)15-10/h3-6H,2H2,1H3 |
Clé InChI |
KBSYKCNWJFUWLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C(=CC=C2)I)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




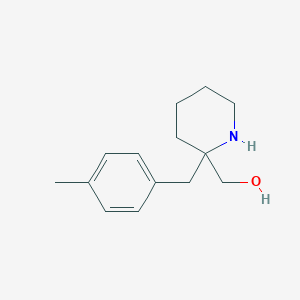
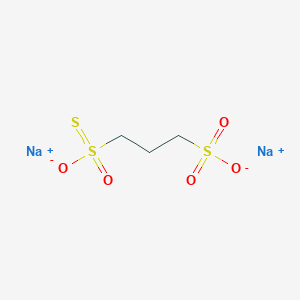
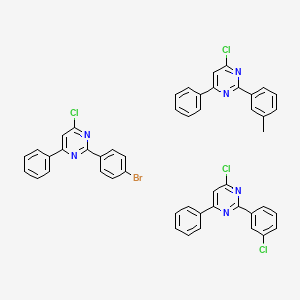
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
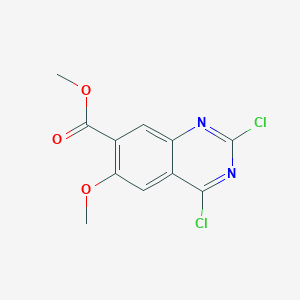
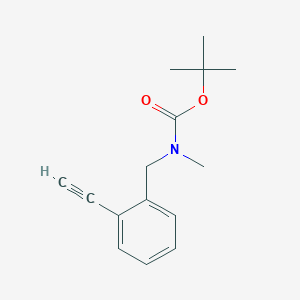
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)



![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
